Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate typically involves the reaction of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products .
Scientific Research Applications
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activities, as it can interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate.
2-Chloro-5-(trifluoromethyl)aniline: Another compound with similar structural features and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity . The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-7(15)4-3(8(10,11)12)2-14-6(13)5(4)9/h2H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXDAIYMLBLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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